Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of acetamido and methyl groups attached to the pyridine ring, along with two ester groups at the 3 and 4 positions .
Preparation Methods
The synthesis of Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 6-methylpyridine-3,4-dicarboxylate with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives
Scientific Research Applications
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate can be compared with similar compounds such as:
Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound has similar ester groups but differs in the position of the methyl groups and the absence of the acetamido group.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar to the above compound but with ethyl ester groups instead of methyl. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
CAS No. |
114362-25-3 |
---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-6-10(14-7(2)15)9(12(17)19-4)8(5-13-6)11(16)18-3/h5H,1-4H3,(H,14,15) |
InChI Key |
HTDFLFYCJXVHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1NC(=O)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.